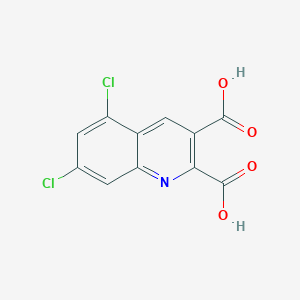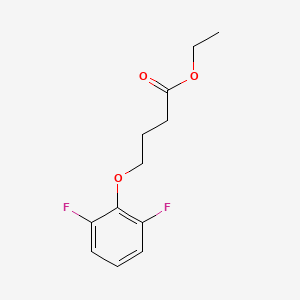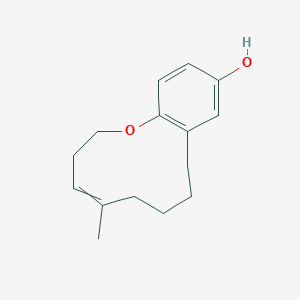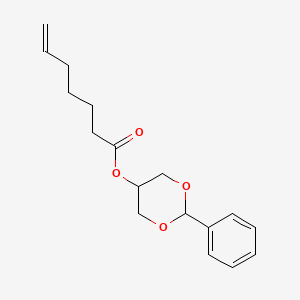![molecular formula C9H18O2Si B12633412 [Ethenyl(dimethyl)silyl] pentanoate CAS No. 959056-23-6](/img/structure/B12633412.png)
[Ethenyl(dimethyl)silyl] pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethenyl(dimethyl)silyl] pentanoate is a chemical compound with the molecular formula C9H18O2Si. . This compound is characterized by the presence of a silyl group attached to a pentanoate ester, making it a unique organosilicon compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [ethenyl(dimethyl)silyl] pentanoate typically involves the esterification of pentanoic acid with ethenyldimethylsilyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[Ethenyl(dimethyl)silyl] pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silicon-containing carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[Ethenyl(dimethyl)silyl] pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of [ethenyl(dimethyl)silyl] pentanoate involves its interaction with various molecular targets and pathways. The silyl group can enhance the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Trimethylsilyl] pentanoate: Similar structure but with a trimethylsilyl group instead of an ethenyldimethylsilyl group.
[Ethenyl(trimethyl)silyl] acetate: Similar ester but with an acetate group instead of a pentanoate group.
Uniqueness
[Ethenyl(dimethyl)silyl] pentanoate is unique due to the presence of both an ethenyl group and a dimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds .
Propriétés
Numéro CAS |
959056-23-6 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
[ethenyl(dimethyl)silyl] pentanoate |
InChI |
InChI=1S/C9H18O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 |
Clé InChI |
PPUKNYUUKGBSKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)O[Si](C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine](/img/structure/B12633336.png)


![3-(4-methoxyphenyl)-3a-(4-nitrophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633350.png)


![1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B12633359.png)

![6-(4-Methoxypyridin-3-yl)-2-(2-methoxypyrimidin-5-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B12633372.png)

![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12633404.png)
![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)

